2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[2-[[2-(benzimidazol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-16-13(21)6-10-8-23-15(18-10)19-14(22)7-20-9-17-11-4-2-3-5-12(11)20/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZISJUJFIKSZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide typically involves multi-step organic reactions One common method includes the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with carboxylic acids or their derivativesThe final step involves the acylation of the intermediate product with N-methylacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings, often using halogenated reagents
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dimethyl sulfoxide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and thiazole rings allow the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound lacks the triazole and phenoxymethyl groups seen in compound 9a , which may reduce steric hindrance and alter solubility.
- Compared to the pyridinylamino-thiazole in , the N-methylacetamide group in the target compound could influence pharmacokinetics (e.g., metabolic stability).
Hydrogen Bonding and Solubility
- Compounds with triazole (e.g., 9a) show reduced aqueous solubility due to hydrophobic aryl groups .
Biological Activity
The compound 2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide is a complex molecule that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a benzimidazole ring, a thiazole moiety, and an acetamido group, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research has indicated that compounds containing benzimidazole and thiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) for related compounds has been reported as follows:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Acinetobacter baumannii |
These findings suggest that the structural components of This compound may confer similar antimicrobial properties.
2. Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been explored extensively. A study demonstrated that certain benzimidazole derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
This data indicates that This compound could potentially serve as a lead compound in developing new anticancer therapies.
Case Study: Antimicrobial Efficacy
In a comprehensive study assessing the antimicrobial efficacy of thiazole derivatives, compounds structurally similar to This compound were evaluated against a panel of pathogenic bacteria. The results indicated robust activity against both Gram-positive and Gram-negative strains, suggesting a broad-spectrum antimicrobial potential.
Case Study: Anticancer Screening
Another significant study focused on the anticancer properties of benzimidazole derivatives found that modifications at the N-methylacetamide position enhanced cytotoxicity against various cancer cell lines, including colorectal cancer cells. The study concluded that the introduction of thiazole and benzimidazole rings could synergistically enhance anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
